molecular formula C13H20N4 B1480287 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098086-04-3

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1480287
CAS No.: 2098086-04-3
M. Wt: 232.32 g/mol
InChI Key: MNXPQLBMCUTRRY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Biological Activity

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sigma receptor ligand. This compound features a unique structural arrangement that includes a cyclobutyl group and a piperazine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Features

The molecular formula of this compound is C14H20N4C_{14}H_{20}N_4, with a molecular weight of approximately 218.3 g/mol. The structural features include:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Cyclobutyl Group : A four-membered saturated ring.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms.

Table 1: Structural Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine ring, cyclobutyl group, piperazineSigma receptor ligand
4-Methylpiperazine derivativeSimilar piperazine structureNeuroactive properties
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-onePyrimidine core with piperidineAntidepressant effects

This compound primarily acts as a ligand for sigma receptors, particularly sigma-1 receptors, which are implicated in various neuropsychiatric disorders. These receptors play a crucial role in modulating neurotransmitter systems, and compounds targeting these receptors may offer therapeutic benefits in conditions such as depression and anxiety disorders.

Neuropharmacological Effects

Research indicates that compounds similar to this pyrimidine derivative exhibit significant neuropharmacological effects. For instance, studies have shown that related compounds can influence neurotransmitter systems by acting as antagonists at sigma receptors. This interaction may lead to potential applications in managing pain and neuroprotection.

Antiproliferative Activity

In addition to neuropharmacological effects, certain analogues of pyrimidines have demonstrated potent antiproliferative activities against various cancer cell lines. For example, novel pyrimidine analogues have shown IC50 values ranging from 1.1 nM to 4.4 nM against human cancer cells, indicating their potential as therapeutic agents in oncology .

Case Study 1: Sigma Receptor Interaction

A study evaluated the binding affinity of this compound at sigma receptors using molecular docking techniques. The results indicated strong binding interactions that suggest its potential role in modulating pain pathways and providing neuroprotective effects.

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative properties of related pyrimidine derivatives. The study reported that certain derivatives inhibited tubulin polymerization and induced apoptosis in cancer cells, highlighting the therapeutic potential of this compound class in cancer treatment .

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its activity as a sigma receptor ligand, which plays a crucial role in modulating neurotransmitter systems. Research indicates that compounds similar to 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine may influence serotonin and dopamine receptor interactions, making them candidates for treating conditions like anxiety, depression, and neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine ring, cyclobutyl group, piperazineSigma receptor ligand
4-Methylpiperazine derivativeSimilar piperazine structureNeuroactive properties
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-onePyrimidine core with piperidineAntidepressant effects

Drug Discovery

In drug discovery, the compound's ability to act on sigma receptors suggests potential therapeutic roles in managing pain and neuroprotection. The structural features of this compound allow for selective activity against specific biological targets, enhancing its profile as a lead compound in medicinal chemistry.

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound, including microwave-assisted synthesis to improve yield and efficiency. The ability to create derivatives through functional group modifications allows researchers to explore enhanced biological activities or altered pharmacological properties.

Table 2: Synthetic Methods and Their Outcomes

MethodologyDescriptionOutcome
Microwave-assisted synthesisUtilizes microwave energy for reaction accelerationImproved yields and efficiency
Traditional synthesisConventional heating methodsVariable yields

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of this compound showed promising results in preclinical models of neurodegeneration. The compound demonstrated significant efficacy in reducing neuronal cell death in models of oxidative stress, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of related compounds indicated that sigma receptor ligands could effectively modulate pain pathways. The findings suggest that this compound may serve as a valuable candidate for developing new pain management therapies .

Properties

IUPAC Name

4-cyclobutyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12(11-3-2-4-11)9-13(16-10)17-7-5-14-6-8-17/h9,11,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXPQLBMCUTRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.